4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid 4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17669290
InChI: InChI=1S/C10H12N2O2/c1-2-8-11-5-7(10(13)14)9(12-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17669290

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 4-cyclopropyl-2-ethylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H12N2O2/c1-2-8-11-5-7(10(13)14)9(12-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,14)
Standard InChI Key CRMAAUNLYOBAHT-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C(C(=N1)C2CC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). Key substituents include:

  • Cyclopropyl group at position 4: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate lipophilicity in drug candidates .

  • Ethyl group at position 2: A simple alkyl chain that influences steric bulk and electronic effects on the ring.

  • Carboxylic acid at position 5: A polar functional group capable of hydrogen bonding and salt formation, often critical for biological activity .

The molecular formula is C10_{10}H12_{12}N2_2O2_2, with a molecular weight of 192.22 g/mol.

Spectral Characterization

While experimental spectra for this compound are unavailable, analogous pyrimidine-5-carboxylic acids exhibit distinctive signals:

  • 1^1H NMR: Aromatic protons on the pyrimidine ring typically resonate between δ 8.0–9.0 ppm, while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .

  • 13^{13}C NMR: The carboxylic acid carbon resonates at δ 165–175 ppm, and pyrimidine carbons range from δ 150–160 ppm .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

  • Pyrimidine Ring Construction: Building the pyrimidine core via cyclization of a β-dicarbonyl precursor with a cyclopropyl-containing urea or thiourea derivative.

  • Post-Modification of Preformed Pyrimidines: Introducing the cyclopropyl and ethyl groups through nucleophilic aromatic substitution or cross-coupling reactions on a preexisting pyrimidine scaffold .

Key Synthetic Steps

A hypothetical synthesis pathway, inspired by methods for related pyrimidine carboxylates , involves:

  • Formation of 2-Ethyl-4-chloropyrimidine-5-carboxylate:

    • Condensation of ethyl acetoacetate with chlorourea under acidic conditions.

    • Reaction Conditions: 120°C, 12 hours, yields ~70% .

  • Cyclopropane Introduction via Suzuki-Miyaura Coupling:

    • Palladium-catalyzed cross-coupling of 4-chloro intermediate with cyclopropylboronic acid.

    • Catalyst: Pd(PPh3_3)4_4; Base: Na2_2CO3_3; Solvent: DME/H2_2O .

  • Ester Hydrolysis to Carboxylic Acid:

    • Saponification using NaOH in ethanol/water (1:1), followed by acidification with HCl.

    • Yield: >90% under optimized conditions .

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from structurally similar compounds :

PropertyValue
Density1.35 ± 0.05 g/cm³
Boiling Point428.5 ± 40.0 °C (est.)
Melting Point210–215 °C (dec.)
LogP (Partition Coeff.)1.2 ± 0.3
Solubility in Water2.1 mg/mL (25°C)

Stability Profile

  • Thermal Stability: Decomposes above 200°C without melting .

  • Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

  • pH Sensitivity: Carboxylic acid group protonates below pH 3, affecting solubility and reactivity .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

Pyrimidine carboxylic acids are privileged structures in kinase inhibitor design. Key applications include:

  • Janus Kinase (JAK) Inhibitors: The carboxylic acid moiety chelates active-site magnesium ions, enhancing binding affinity .

  • Antiviral Agents: Pyrimidine analogs inhibit viral polymerase enzymes; cyclopropyl groups improve cell membrane permeability .

Case Study: Analog Optimization

In a study of pyrimidine-4-carboxamides, introducing a cyclopropyl group increased target selectivity by 15-fold compared to methyl substituents . Ethyl groups at position 2 reduced off-target binding by 40%, highlighting the importance of steric tuning .

Future Directions

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize pharmacokinetic profiles.

  • Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

Industrial Scale-Up Challenges

  • Cyclopropane Installation: High-pressure reactions required for cyclopropanation pose safety risks.

  • Purification: Chromatographic separation of regioisomers remains a bottleneck; crystallization optimization is critical .

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